(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
Description
(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride (CAS: 1262770-98-8) is a secondary amine derivative featuring a benzoxadiazole (benzofurazan) heterocyclic core. This compound has been listed as a research chemical by CymitQuimica but is currently discontinued across all available quantities (1g, 5g, 10g, and 250mg) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-9-5-6-2-3-7-8(4-6)11-12-10-7;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXGSOUKWXDORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=NON=C2C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride typically involves the reaction of benzoxadiazole derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Oxadiazole Derivatives
- (2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}Ethyl)methylamine Hydrochloride Structure: Replaces the benzoxadiazole with a 1,2,4-oxadiazole ring substituted with a 2-chloro-5-methylphenoxy group. Properties: Higher complexity (270 vs. benzoxadiazole’s 60.2 topological polar surface area) and increased rotatable bonds (6 vs. likely fewer in the benzoxadiazole analog) . Applications: No direct pharmacological data provided, but the chloro-methylphenoxy group may enhance lipophilicity for membrane permeability.
- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS: 63905-74-8) Structure: Features a simpler 1,2,4-oxadiazole with an ethyl substituent. Properties: Lower molecular weight and fewer aromatic interactions compared to benzoxadiazole derivatives.
Benzoxazole Derivatives
- 2-Substituted 1,3-Benzoxazole-5-methylamine Structure: Benzoxazole core (oxygen and nitrogen in positions 1,3) instead of benzoxadiazole. Synthesis: Prepared via condensation of 3-amino-4-hydroxybenzonitrile with acyl chlorides, followed by methanesulfonic acid catalysis .
Functional Group and Substituent Comparisons
Halogenated Derivatives
Benzoxonium Chloride (CAS: 19379-90-9)
- (2-{5-(2-Chloro-5-methylphenoxy)methyl...} Ethyl)methylamine Hydrochloride The chloro substituent may enhance metabolic stability or target binding compared to non-halogenated benzoxadiazole derivatives .
Alkyl-Substituted Analogs
- [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride Structure: Isobutyl group on the oxadiazole ring.
Biological Activity
Overview
(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a benzoxadiazole core and a methylamine side chain. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and as a fluorescent probe in cellular studies.
- Molecular Formula : C7H7N3O·ClH
- CAS Number : 1108713-69-4
The compound is known for its stability and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution .
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can modulate the function of proteins, enzymes, or nucleic acids. The compound's ability to mimic natural substrates enhances its effectiveness in influencing biological pathways .
Biological Applications
- Fluorescent Probes : The compound is utilized in biological research as a fluorescent probe due to its ability to emit light upon excitation. This property makes it suitable for studying cellular processes and detecting specific biomolecules .
- Medicinal Chemistry : There is growing interest in the compound's potential applications in drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties by interfering with essential cellular functions .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Fluorescent Probing | Used to detect biomolecules in cells | , |
| Drug Development | Potential for new therapeutic agents | , |
| Antimicrobial Effects | Inhibition of bacterial growth | , |
Case Study: Antimicrobial Properties
A study investigating the antimicrobial effects of benzoxadiazole derivatives found that certain structural modifications could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and metabolic pathways essential for survival .
Q & A
Q. Basic
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential inflammation and eye irritation .
- Decomposition risks : Exposure to humidity or temperatures >40°C accelerates degradation; monitor via periodic TLC or HPLC .
How can factorial design optimize reaction conditions for synthesizing high-purity this compound?
Advanced
A 3-factor factorial design can systematically evaluate:
- Variables : Temperature (50–80°C), solvent polarity (DMF vs. acetonitrile), and methylamine equivalents (1.2–2.0 eq).
- Response metrics : Yield, purity (HPLC), and byproduct formation.
Example : A 2³ design with center points identifies nonlinear effects. For instance, acetonitrile may reduce side reactions at higher temperatures but lower solubility . Statistical tools (ANOVA) prioritize significant factors, enabling gradient optimization .
What analytical techniques are critical for resolving contradictions in spectral data of reaction byproducts?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric byproducts (e.g., methyl vs. ethyl adducts) with <5 ppm mass accuracy .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as distinguishing benzoxadiazole regioisomers .
- X-ray crystallography : Confirms stereochemistry when unexpected NOEs or coupling constants arise in NMR .
What spectroscopic methods confirm the structural integrity of this compound?
Q. Basic
- ¹H/¹³C NMR : Key signals include the benzoxadiazole aromatic protons (δ 7.2–8.1 ppm) and methylamine CH₂ group (δ 3.4–3.7 ppm) .
- FT-IR : Absorbances at 1630 cm⁻¹ (C=N stretch) and 2550 cm⁻¹ (N-H⁺ of hydrochloride) .
- ESI-MS : Molecular ion peak at m/z [M+H]⁺ corresponding to C₈H₉N₃OCl .
How does the benzoxadiazole moiety influence the compound's fluorescence properties in bioimaging?
Advanced
The benzoxadiazole core acts as a fluorophore due to its π-conjugated system, emitting in the blue-green range (λₑₘ ≈ 450–500 nm). Substituents at the 5-position (e.g., methylamine) modulate:
- Quantum yield : Electron-donating groups (e.g., -CH₂NH₂) enhance fluorescence intensity by reducing non-radiative decay .
- Solvatochromism : Emission shifts in polar solvents (e.g., water) due to dipole-dipole interactions, useful for microenvironment sensing .
What strategies mitigate racemization during synthesis to preserve enantiomeric purity?
Q. Advanced
- Low-temperature reactions : Conduct substitutions below 0°C to minimize base-catalyzed racemization .
- Chiral auxiliaries : Use (-)-sparteine or BINOL derivatives to sterically block epimerization at the methylamine center .
- In-line monitoring : Employ circular dichroism (CD) spectroscopy to detect early-stage racemization .
What are the primary hazards associated with handling this compound, and what PPE is required?
Q. Basic
- Hazards : Skin irritation (H315), eye damage (H318), and respiratory sensitization (H334) .
- PPE :
- Respiratory : N95 mask or powered air-purifying respirator (PAPR) for powder handling.
- Gloves : Nitrile (0.11 mm thickness) .
- Eye protection : Goggles with side shields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
